Methyl 6-(bromomethyl)-2,3-difluorobenzoate
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Overview
Description
Methyl 6-(bromomethyl)-2,3-difluorobenzoate: is an organic compound characterized by its bromomethyl group and difluorobenzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-difluorobenzoic acid.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions with a suitable base such as triethylamine to neutralize the by-products.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using large reactors to ensure consistency and quality.
Purification: The product is purified through recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine atoms.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: 6-(bromomethyl)-2,3-difluorobenzoic acid.
Reduction: 2,3-difluorobenzyl alcohol.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets, primarily involving pathways related to its bromomethyl and difluorobenzene groups. The exact mechanism can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 6-(bromomethyl)picolinate: Similar structure but with a pyridine ring instead of a benzene ring.
Methyl 6-bromopicolinate: Similar to the above but without the fluorine atoms.
Uniqueness: Methyl 6-(bromomethyl)-2,3-difluorobenzoate is unique due to the presence of both bromomethyl and difluorobenzene groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound in research and application.
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Properties
Molecular Formula |
C9H7BrF2O2 |
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Molecular Weight |
265.05 g/mol |
IUPAC Name |
methyl 6-(bromomethyl)-2,3-difluorobenzoate |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)7-5(4-10)2-3-6(11)8(7)12/h2-3H,4H2,1H3 |
InChI Key |
FRFGXYCSHUUAQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)F)CBr |
Origin of Product |
United States |
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